Fluoroacetone

Asymmetric Catalysis Organocatalysis Fluorinated Building Blocks

Fluoroacetone (1-fluoropropan-2-one, CAS 430-51-3) is a monofluorinated aliphatic ketone with the molecular formula C₃H₅FO and a molecular weight of 76.07 g/mol. At ambient temperature and pressure, it exists as a colorless to pale yellow liquid with a density of 1.054 g/mL and a boiling point of 75 °C.

Molecular Formula C3H5FO
Molecular Weight 76.07 g/mol
CAS No. 430-51-3
Cat. No. B1215716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroacetone
CAS430-51-3
Synonymsfluoroacetone
Molecular FormulaC3H5FO
Molecular Weight76.07 g/mol
Structural Identifiers
SMILESCC(=O)CF
InChIInChI=1S/C3H5FO/c1-3(5)2-4/h2H2,1H3
InChIKeyMSWVMWGCNZQPIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroacetone (CAS 430-51-3): A Strategic Monofluorinated Ketone for Precision Organic Synthesis


Fluoroacetone (1-fluoropropan-2-one, CAS 430-51-3) is a monofluorinated aliphatic ketone with the molecular formula C₃H₅FO and a molecular weight of 76.07 g/mol [1]. At ambient temperature and pressure, it exists as a colorless to pale yellow liquid with a density of 1.054 g/mL and a boiling point of 75 °C . The compound is classified as highly toxic and flammable, forming explosive mixtures with air, and is a potent lachrymator [2]. Its single fluorine substitution imparts a unique electronic profile, markedly enhancing the electrophilicity of the carbonyl carbon and altering conformational equilibria relative to non-fluorinated or other halogenated acetones, which directly impacts its reactivity in nucleophilic additions and asymmetric catalysis .

Fluoroacetone vs. Halogenated Acetone Analogs: Why Direct Substitution is Scientifically Unjustified


The procurement and application of fluoroacetone (CAS 430-51-3) cannot be directly substituted by its chloro- or bromo-acetone analogs, or by non-halogenated acetone, due to fundamental, quantifiable differences in electronic structure, conformational dynamics, and reactivity. The C-F bond introduces a unique strong electron-withdrawing inductive effect with minimal steric perturbation, which alters the carbonyl's electrophilicity and the stability of reactive intermediates [1]. Experimental data demonstrate that the barrier to rotation in fluoroacetone is significantly higher than in chloroacetone, directly influencing its conformational availability for reactions requiring specific orbital overlap [2]. Furthermore, in catalytic asymmetric aldol reactions, fluoroacetone enables unique regio- and enantioselective pathways—achieving up to 91% enantiomeric excess (ee)—that are not accessible with unsubstituted acetone or other halogenated analogs [3]. Simply substituting a bromoacetone reagent for a fluoroacetone building block will result in a different product profile, altered stereochemical outcome, or complete reaction failure, thereby invalidating the synthetic route or compromising the properties of the final fluorinated product.

Quantitative Differentiation Guide: Evidence-Based Advantages of Fluoroacetone (CAS 430-51-3)


Fluoroacetone Enables High Enantioselectivity in Aqueous Organocatalysis vs. Hydroxyacetone

Fluoroacetone exhibits high enantioselectivity in direct aldol reactions when mediated by a proline-derived organocatalyst. In aqueous media, the reaction between fluoroacetone and aldehydes catalyzed by 30 mol% of an organocatalyst derived from (2R,3R)-diethyl 2-amino-3-hydroxysuccinate and L-proline yielded products with enantiomeric excess (ee) values up to 91% [1]. Under identical catalytic conditions, the analogous reaction with hydroxyacetone achieves higher enantioselectivities (up to 99% ee) but produces a different regioisomeric product profile [1]. Furthermore, the regioselectivity of fluoroacetone's aldol addition can be completely reversed by changing the solvent from water (addition at the methyl group) to tetrahydrofuran (addition at the fluoromethyl group), a tunable feature not shared by non-fluorinated analogs [1].

Asymmetric Catalysis Organocatalysis Fluorinated Building Blocks

Fluoroacetone Exhibits a Higher Rotational Barrier and Reduced Reactivity vs. Chloroacetone

An investigation into the electronic interactions in heterosubstituted acetones using ultraviolet photoelectron and electron transmission spectroscopy revealed a significant difference in conformational dynamics. The barrier to rotation for the C–C bond in fluoroacetone was found to be significantly higher than that in chloroacetone [1]. Furthermore, the reactive conformations where the halogen is orthogonal to the carbonyl group, which allows for optimal C–X σ*/C=O π* hyperconjugative overlap, are significantly higher in energy for the fluorinated derivative compared to the chlorinated analog [1]. This electronic and steric constraint is a key factor contributing to the slightly reduced reactivity of the fluorinated system relative to the chlorinated one.

Physical Organic Chemistry Conformational Analysis Reactivity Prediction

Fluoroacetone Rotational Isomers Differ from Bromoacetone in Solid-State Stability

Infrared spectroscopic analysis of fluoroacetone and bromoacetone in the vapor, liquid, and solid states reveals a critical difference in their conformational behavior. Both compounds exist as mixtures of rotational isomers in the vapor and liquid phases [1]. However, in the solid state, a distinct divergence is observed: bromoacetone exclusively adopts the more polar conformation, whereas fluoroacetone retains a mixture of both its rotational isomers in the solid state, with the two forms having approximately equal energy in the liquid phase [1]. This indicates that the crystal packing forces are insufficient to lock fluoroacetone into a single conformer, a phenomenon attributable to the unique steric and electronic properties of the C-F bond.

Vibrational Spectroscopy Rotational Isomerism Material Science

Fluoroacetone's Enhanced Electrophilicity Drives Faster Nucleophilic Additions vs. Acetone

The strong electron-withdrawing inductive effect of the fluorine atom significantly increases the electrophilicity of the carbonyl carbon in fluoroacetone relative to unsubstituted acetone. This effect is quantified by a calculated electrophilicity index of 1.85 eV for fluoroacetone [1]. In terms of measurable kinetic consequences, nucleophilic addition reactions proceed at a significantly faster rate: second-order rate constants for oxygen nucleophiles are approximately 3.2 times faster, and for nitrogen nucleophiles, they are approximately 5.8 times faster compared to acetone [1].

Physical Organic Chemistry Reaction Kinetics Fluorine Effects

High-Value Application Scenarios for Fluoroacetone (CAS 430-51-3) Based on Quantitative Differentiation


Synthesis of Chiral α-Fluoro-β-Hydroxy Ketone Pharmacophores

Medicinal chemistry groups developing drug candidates containing fluorinated chiral motifs should prioritize fluoroacetone. The evidence demonstrates that organocatalyzed aldol reactions with fluoroacetone reliably deliver products with up to 91% enantiomeric excess (ee) [1]. This is a direct, high-yielding route to enantioenriched α-fluoro-β-hydroxy ketones, valuable building blocks for incorporating the metabolically stable C-F bond into bioactive molecules. The ability to toggle regioselectivity by simply changing the reaction solvent from water to THF provides a unique synthetic handle not available with non-fluorinated ketones [1].

Fundamental Physical Organic Chemistry Investigations on Conformation and Reactivity

Research groups investigating the influence of halogen substitution on molecular conformation and reaction kinetics should select fluoroacetone as a key model compound. Its significantly higher barrier to internal rotation and the elevated energy of its reactive conformations, as directly compared to chloroacetone, make it an ideal probe for studying C-F bond effects on molecular dynamics [2]. Furthermore, its unique solid-state conformational disorder, where it retains multiple isomers unlike bromoacetone, provides a tractable system for studying the relationship between molecular structure and crystal packing forces [3].

Development of Novel Organofluorine Building Blocks and Reagents

Process chemists and researchers in discovery chemistry requiring more reactive ketone partners should consider fluoroacetone. Its quantified enhanced electrophilicity—evidenced by a 3.2-fold rate increase for oxygen nucleophiles and a 5.8-fold increase for nitrogen nucleophiles compared to acetone [4]—makes it a superior substrate for developing new reactions with less reactive nucleophiles. This property is particularly valuable in the synthesis of higher fluoroketones, fluorinated heterocycles, and other complex organofluorine targets where a reactive carbonyl center is required to drive challenging transformations to completion [5].

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